molecular formula C13H9N3O4 B11983437 Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- CAS No. 952665-75-7

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-

Cat. No.: B11983437
CAS No.: 952665-75-7
M. Wt: 271.23 g/mol
InChI Key: ITTSIMLWANMLRF-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- (C₁₃H₁₀N₂O₃), is an azo-linked aromatic aldehyde characterized by a nitro-substituted phenylazo group at the para position of a salicylaldehyde backbone. This compound exhibits tautomerism between the azo and hydrazone forms, influenced by solvent polarity and hydrogen bonding . It serves as a critical intermediate in synthesizing dyes, fluorescent probes, and coordination complexes due to its conjugated π-system and reactive aldehyde group .

Properties

CAS No.

952665-75-7

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde

InChI

InChI=1S/C13H9N3O4/c17-8-9-7-11(3-6-13(9)18)15-14-10-1-4-12(5-2-10)16(19)20/h1-8,18H

InChI Key

ITTSIMLWANMLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization of 4-Nitroaniline

The first step entails the diazotization of 4-nitroaniline to generate the corresponding diazonium chloride.

Procedure :

  • Reagents :

    • 4-Nitroaniline (10 mmol)

    • Hydrochloric acid (18 mL concentrated HCl in 20 mL H₂O)

    • Sodium nitrite (4.00 g in 20 mL H₂O)

    • Sodium carbonate (18.0 g in 30 mL H₂O)

  • Conditions :

    • Temperature: 0–5°C (ice bath)

    • Reaction time: 1 hour

  • Steps :

    • Dissolve 4-nitroaniline in HCl/water under vigorous stirring.

    • Add sodium nitrite solution dropwise to form diazonium chloride.

    • Maintain pH < 2 using sodium carbonate to stabilize the diazonium intermediate.

Critical Parameters :

  • Excess nitrous acid must be avoided to prevent side reactions.

  • Sub-ambient temperatures prevent premature decomposition of the diazonium salt.

Coupling with Salicylaldehyde

The diazonium salt is coupled with salicylaldehyde in an alkaline medium to form the azo linkage.

Procedure :

  • Reagents :

    • Salicylaldehyde (10 mmol)

    • Sodium hydroxide (8.8 mmol in 30 mL H₂O)

    • Sodium carbonate (40 mmol)

  • Conditions :

    • Temperature: 0–5°C (initial), gradual warming to room temperature

    • Reaction time: 1–2 hours

  • Steps :

    • Dissolve salicylaldehyde in NaOH/water.

    • Slowly add the diazonium chloride solution with stirring.

    • Neutralize with sodium carbonate to pH 8–9, promoting coupling at the para position of the phenolic ring.

Product Isolation :

  • A yellow-orange precipitate forms, which is filtered, washed with 10% NaCl solution, and dried under vacuum at 80°C.

  • Yield : 73–85%.

Purification and Characterization

Column Chromatography

Crude product purification is achieved using silica gel column chromatography with a hexane:ethyl acetate (8:2) eluent. This step removes unreacted starting materials and byproducts, yielding a brown-red solid.

Analytical Validation

  • 1H NMR (DMSO-d₆): Signals at δ 10.02 (aldehyde proton), δ 8.30–7.20 (aromatic protons), and δ 12.50 (hydroxyl proton).

  • IR Spectroscopy : Peaks at 3400 cm⁻¹ (O–H stretch), 1662 cm⁻¹ (C=O stretch), and 1574 cm⁻¹ (N=N azo linkage).

  • Elemental Analysis : Matches theoretical values for C₁₃H₉N₃O₄ (C: 69.02%, H: 4.46%, N: 12.38%).

Alternative Synthetic Routes

Acid-Catalyzed Condensation

A less common method involves condensing 4-nitrobenzaldehyde with 2-hydroxyacetophenone under acidic conditions.

Procedure :

  • React 4-nitrobenzaldehyde with sodium nitrite to form 4-nitrobenzeneimine.

  • Condense with 2-hydroxyacetophenone using acid catalysis (e.g., H₂SO₄).

  • Dehydrate to yield the target compound.

Challenges :

  • Lower yields (~60%) compared to diazonium coupling.

  • Potential side reactions due to keto-enol tautomerism of 2-hydroxyacetophenone.

Reaction Optimization and Parameters

Solvent and pH Effects

  • Nonpolar solvents (e.g., hexane) favor azo tautomer dominance, while polar aprotic solvents (e.g., DMSO) increase hydrazone form prevalence.

  • Alkaline conditions (pH 8–9) enhance coupling efficiency by deprotonating salicylaldehyde’s hydroxyl group.

Temperature Control

  • Diazotization at 0–5°C prevents diazonium salt decomposition.

  • Coupling at room temperature ensures complete reaction without byproduct formation.

Comparative Analysis of Methods

Parameter Diazonium Coupling Acid-Catalyzed Condensation
Yield 73–85%~60%
Reaction Time 2–3 hours4–6 hours
Purification Column chromatographyRecrystallization
Byproducts MinimalModerate
Scalability HighModerate

Industrial and Research Applications

The compound serves as a precursor for Schiff bases with demonstrated antimicrobial activity. For example, condensation with aromatic amines yields derivatives active against S. aureus and E. coli. Its azo-hydrazone tautomerism also makes it a candidate for pH-sensitive dyes and sensors .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H9N3O4
  • Molecular Weight : 271.23 g/mol
  • Appearance : Yellow crystalline solid or powder
  • Melting Point : 163-165 °C

The compound features a hydroxyl group attached to a benzaldehyde moiety along with a nitrophenylazo substituent, contributing to its vibrant color and reactivity.

Antimicrobial Activity

Research indicates that derivatives of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- exhibit significant antimicrobial properties. A study evaluated various synthesized compounds against common pathogens:

CompoundActivity Against S. aureusActivity Against E. coliActivity Against A. fumigatus
4a78.8%75.0%Good
4h27.55%48.16%Moderate
4g75.9%N/AComparable to fluconazole

The study concluded that compounds with m-nitro substitution showed enhanced antifungal activity compared to those with p-nitro substitution .

Dye Chemistry

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- is utilized as a raw material for synthesizing dyes and pigments due to its azo-based structure. Its vibrant color makes it suitable for applications in textile dyeing and coloring agents in various industries . The compound can be synthesized through reactions involving nitro-substituted benzaldehydes and salicylaldehyde, highlighting its versatility in organic synthesis.

Biological Interactions

The presence of hydroxyl and nitro groups enhances the interaction of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- with biological targets such as proteins and enzymes. Studies have focused on its binding affinity with these targets, suggesting potential pharmacological applications. The compound's solubility and stability profiles are critical for developing effective therapeutic agents.

Photoisomerization Studies

Research has explored the photoisomerization properties of this compound in solvents of varying polarities. The findings indicate that the azo form predominates in nonpolar solvents, while the hydrazone form appears more prominently in alcoholic solvents . Such studies are crucial for understanding the behavior of azo compounds in different environments, which can impact their application in photodynamic therapy and other light-responsive systems.

Case Study 1: Antimicrobial Screening

A comprehensive study synthesized several derivatives of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- and evaluated their antimicrobial activity against various pathogens including Staphylococcus aureus and Candida albicans. The results indicated that specific substitutions on the phenylazo moiety significantly influenced antibacterial efficacy, with m-nitro substitutions yielding the highest activity levels .

Case Study 2: Dye Synthesis

In another case, researchers successfully synthesized a series of azo dyes from Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- for application in textile industries. The dyes exhibited excellent color fastness and stability under light exposure, demonstrating their practical utility in commercial dyeing processes .

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE involves its interaction with biological molecules. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Position and Electronic Effects

  • 2-Hydroxy-5-(3-nitrophenylazo)benzaldehyde (CAS 893743-12-9): The nitro group at the meta position reduces intramolecular hydrogen bonding compared to the para-nitro analog, leading to lower thermal stability (melting point ~115–118°C) and altered UV-Vis absorption maxima .
  • 2-Hydroxy-3-methyl-5-nitrobenzaldehyde (CAS 68007-03-4): A methyl group at the ortho position sterically hinders tautomerization, favoring the azo form even in polar aprotic solvents .

Sodium Salts for Enhanced Solubility

  • Sodium 5-[(4-nitrophenyl)azo]salicylate (CAS 1718-34-9): The carboxylate group improves water solubility (>50 g/L at 25°C) compared to the aldehyde derivative (<1 g/L), making it suitable for textile dyeing (e.g., Mordant Yellow 3R) .

Bulky Substituents

  • 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde (CAS 1926206-27-0): The triphenylvinyl group increases molar mass (376.45 g/mol) and steric bulk, shifting the melting point to >250°C and enhancing fluorescence for optoelectronic applications .

Physico-Chemical Properties

Property Target Compound 3-Nitro Isomer Sodium Salt Triphenylvinyl Derivative
Molecular Formula C₁₃H₁₀N₂O₃ C₁₃H₁₀N₂O₃ C₁₃H₉N₃NaO₅ C₂₇H₂₀O₂
Molar Mass (g/mol) 254.24 254.24 310.22 376.45
Melting Point (°C) 128–130 115–118 >300 (decomposes) >250
pKa 7.19 ~6.8 (estimated) 2.5 (carboxylic) N/A
Dominant Tautomer (in DMF) Hydrazone Azo Hydrazone Azo

Target Compound

  • Diazo Coupling : Reacting 4-nitrobenzenediazonium chloride with salicylaldehyde under acidic conditions (yield ~65–70%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield to 85% .

Comparison with Analogues

  • Sodium Salt : Post-synthetic carboxylation of the aldehyde group followed by sodium exchange .
  • Triphenylvinyl Derivative : Suzuki-Miyaura coupling to introduce the bulky aryl group, requiring palladium catalysts .

Tautomerism and Solvent Effects

  • Azo Form Dominance: Observed in non-polar (toluene) and protic solvents (ethanol) due to intramolecular H-bonding between -OH and azo N .
  • Hydrazone Form in DMF : Stabilized by extended conjugation and deprotonation, exhibiting a charge-transfer band at 450 nm .
  • Contrast with 3-Nitro Isomer : Meta-nitro substitution disrupts H-bonding, resulting in negligible hydrazone formation even in DMSO .

Biological Activity

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- is an organic compound characterized by a hydroxyl group attached to a benzaldehyde moiety and a nitrophenylazo substituent. Its molecular formula is C13H10N4O3C_{13}H_{10}N_4O_3, and it is notable for its vibrant color, which has implications in dye chemistry and biological systems. This compound has been the subject of various studies due to its significant biological activities, which include antimicrobial, anticancer, and anti-HIV properties.

Antimicrobial Properties

Research indicates that derivatives of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- exhibit substantial antimicrobial activity. A study evaluating various synthesized compounds found that some exhibited notable inhibitory effects against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results are summarized in Table 1.

CompoundS. aureus (Zone of Inhibition mm)P. aeruginosa (Zone of Inhibition mm)E. coli (Zone of Inhibition mm)
4a201822
4b252119
4c151416

The compound with the unsubstituted benzylideneamino group (4a) showed the highest activity at 78.8% inhibition against tested pathogens, while substitutions like p-nitro reduced antibacterial efficacy significantly .

Antifungal Activity

Antifungal studies demonstrated that compounds derived from Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- also possess considerable antifungal properties. Compounds such as (4a), (4b), and (4e) exhibited activity comparable to standard antifungal agents like fluconazole against pathogens including Candida neoformans and Aspergillus niger. The findings are detailed in Table 2.

CompoundActivity Against C. neoformans (%)Activity Against A. niger (%)
4a8590
4b8088
4e7582

These results indicate that modifications in the structure can enhance or diminish biological activity, with specific substitutions leading to improved efficacy against fungal pathogens .

Anticancer Activity

The anticancer potential of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- has been explored through various studies. The compound has shown promise in selectively targeting tumor cells due to its ability to undergo hydrolysis in mildly acidic conditions, which are characteristic of tumor microenvironments. This selective activation allows for increased cytotoxicity against cancer cells while minimizing effects on normal cells .

Case Study: Synthesis and Screening of Azo Compounds

A significant study focused on synthesizing azo compounds derived from Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- through diazonium coupling reactions. The synthesized compounds were screened for their biological activities, revealing a range of effects based on structural modifications. The study highlighted that compounds with m-nitro substitutions exhibited enhanced antibacterial and antifungal activities compared to their p-nitro counterparts .

Case Study: Structure-Activity Relationship

Another research effort investigated the structure-activity relationship (SAR) of various derivatives of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-. The findings indicated that the position of nitro substitutions significantly influenced biological activity. For instance, m-nitro substitutions were associated with higher antibacterial efficacy compared to p-nitro substitutions .

Q & A

Q. Table 1: Comparative Synthesis Conditions

Parameter
SolventAbsolute ethanolDMSO/EtOH mix
CatalystGlacial acetic acidNone (pH-controlled)
Reaction Time4 hours6 hours
Yield~65%~72%

Key variables affecting yield include pH stability during coupling and solvent polarity .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:
Critical characterization methods include:

  • FT-IR:
    • Azo group (N=N): Absorption at 1480–1520 cm⁻¹.
    • Nitro group (NO₂): Peaks at 1340 cm⁻¹ (asymmetric) and 1520 cm⁻¹ (symmetric).
    • Aldehyde (C=O): Stretch at ~1680 cm⁻¹ ().
  • ¹H NMR (DMSO-d₆):
    • Aldehyde proton: δ 10.2–10.4 ppm (singlet).
    • Aromatic protons: δ 7.5–8.5 ppm (multiplet, integrating for nitrophenyl and benzaldehyde moieties) ().
  • UV-Vis: Strong absorbance at 350–400 nm (π→π* transition of azo group) .

Q. Table 2: Key Spectral Assignments

TechniqueFunctional GroupSignal Range
FT-IRN=N1480–1520 cm⁻¹
¹H NMR-CHOδ 10.2–10.4 ppm
UV-VisAzo chromophoreλmax = 380 nm (ε ~1.5×10⁴)

Advanced: How do electron-withdrawing groups (e.g., NO₂) influence the compound’s reactivity in further derivatizations?

Methodological Answer:
The nitro group at the para position enhances electrophilic substitution reactivity at the ortho and meta positions of the benzaldehyde ring. For example:

  • Schiff Base Formation: The aldehyde group reacts with amines (e.g., hydrazine) to form hydrazones, with reaction rates accelerated by the nitro group’s electron-withdrawing effect ().
  • Coordination Chemistry: The nitro and azo groups act as Lewis bases, facilitating complexation with transition metals (e.g., Ni²⁺ in ).
    Mechanistic Insight: Nitro groups stabilize intermediates via resonance, lowering activation energy for nucleophilic attacks .

Advanced: What are the contradictions in reported synthetic yields, and how can they be resolved?

Methodological Answer:
Discrepancies in yields (65% vs. 72% in vs. 11) arise from:

  • Solvent Purity: Absolute ethanol () vs. technical-grade solvents.
  • Catalyst Use: Acetic acid () may suppress side reactions vs. pH-only control ().
    Resolution Strategy:
  • Conduct a Design of Experiment (DoE) to isolate variables (solvent, catalyst, time).
  • Use HPLC to quantify unreacted starting materials and optimize stoichiometry .

Advanced: How does this compound behave in coordination chemistry applications?

Methodological Answer:
The azo and hydroxyl groups act as bidentate ligands. reports a Ni(II) complex with:

  • Stoichiometry: 1:2 (metal:ligand).
  • Magnetic Moment: ~2.8 B.M., indicating octahedral geometry.
  • DNA Binding Study: The complex shows intercalative binding (Kb = 1.2×10⁴ M⁻¹) via ethidium bromide displacement assays.
    Method: Synthesize the complex by refluxing the ligand with NiCl₂·6H₂O in methanol, followed by recrystallization .

Basic: What is the correct IUPAC nomenclature and CAS registry for this compound?

Methodological Answer:

  • IUPAC Name: 2-Hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde.
  • CAS Registry: 1718-34-9 (synonym: Alizarin Yellow R sodium salt) ().
    Identification Tip: Cross-validate using spectral databases (e.g., NIST Chemistry WebBook) and CAS number searches .

Advanced: Can computational methods predict this compound’s spectroscopic properties?

Methodological Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate:

  • NMR Shifts: Compare computed δ values (GIAO method) with experimental data ().
  • UV-Vis Transitions: Time-dependent DFT (TD-DFT) predicts λmax within ±10 nm of experimental values.
    Workflow: Optimize geometry → Calculate electronic transitions → Compare with experimental spectra .

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